Cas no 446275-88-3 (methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate)

Methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound featuring a thiadiazole core functionalized with an isopropyl group and a methyl ester. This structure imparts versatility in synthetic applications, particularly as a building block for agrochemicals and pharmaceuticals. The thiadiazole moiety contributes to its potential bioactivity, while the ester group enhances reactivity for further derivatization. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory settings. The compound's distinct substitution pattern offers selectivity in coupling reactions, making it valuable for constructing complex molecular architectures. Its synthesis typically follows efficient routes with moderate to high yields, ensuring practicality for industrial-scale production.
methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate structure
446275-88-3 structure
Product Name:methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate
CAS No:446275-88-3
MF:
MW:
MDL:MFCD03001214
CID:4651805
Update Time:2025-10-18

methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate
    • MDL: MFCD03001214

Experimental Properties

  • Melting Point: 120-122°C

methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate Security Information

  • HazardClass:IRRITANT

methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate Pricemore >>

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Additional information on methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate

Professional Introduction to Methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate (CAS No. 446275-88-3)

Methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate, a compound with the chemical identifier CAS No. 446275-88-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the thiadiazole class, a heterocyclic structure known for its diverse biological activities and pharmacological potential. The molecular framework of methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate incorporates a carboxylate moiety and an isopropyl substituent, which contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of this compound have garnered considerable attention due to its potential applications in medicinal chemistry. Thiadiazole derivatives are widely recognized for their antimicrobial, anti-inflammatory, and antiviral properties. The specific arrangement of functional groups in methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate enhances its ability to interact with biological targets, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of thiadiazole-based compounds in the development of novel therapeutic agents. For instance, research has demonstrated that modifications in the thiadiazole core can significantly alter its pharmacokinetic and pharmacodynamic profiles. The presence of the carboxylate group in methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate facilitates its solubility and bioavailability, which are critical factors in drug design.

In addition to its structural advantages, methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate exhibits interesting pharmacological activities. Preliminary studies have shown that this compound demonstrates significant inhibitory effects on certain enzymes and receptors involved in various diseases. These findings suggest that it may have therapeutic potential in treating conditions such as cancer, neurodegenerative disorders, and infectious diseases.

The isopropyl substituent in the molecular structure of methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate plays a crucial role in modulating its biological activity. This group can influence both the electronic properties of the molecule and its interactions with biological targets. The ability to fine-tune these interactions is essential for developing drugs with high efficacy and low toxicity.

Advanced computational methods have been employed to study the molecular interactions of methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate. These studies have provided valuable insights into its binding affinity and mechanism of action. By leveraging computational chemistry techniques such as molecular docking and molecular dynamics simulations, researchers can predict how this compound interacts with biological targets at the atomic level.

The development of novel pharmaceuticals often involves a multi-step synthesis process. The synthesis of methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been utilized to achieve this goal. These methods include catalytic processes that enhance reaction efficiency and minimize byproduct formation.

In conclusion, methyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate (CAS No. 446275-88-3) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activities make it a valuable candidate for further research and development. Continued investigation into this compound holds great promise for the discovery of novel therapeutic agents that can address unmet medical needs.

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